1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane 1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18225739
InChI: InChI=1S/C5H8F3I/c1-4(2,3-9)5(6,7)8/h3H2,1-2H3
SMILES:
Molecular Formula: C5H8F3I
Molecular Weight: 252.02 g/mol

1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane

CAS No.:

Cat. No.: VC18225739

Molecular Formula: C5H8F3I

Molecular Weight: 252.02 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane -

Specification

Molecular Formula C5H8F3I
Molecular Weight 252.02 g/mol
IUPAC Name 1,1,1-trifluoro-3-iodo-2,2-dimethylpropane
Standard InChI InChI=1S/C5H8F3I/c1-4(2,3-9)5(6,7)8/h3H2,1-2H3
Standard InChI Key XVRFRUNBIBOLPT-UHFFFAOYSA-N
Canonical SMILES CC(C)(CI)C(F)(F)F

Introduction

Chemical Identity

PropertyValue
IUPAC Name1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane
Molecular FormulaC5H8F3I
Molecular Weight223.964 g/mol
StructureFeatures a trifluoromethyl group (-CF3) and an iodine atom (-I) attached to a propane backbone substituted with two methyl groups at the second carbon.

This compound combines the electronegativity of fluorine and iodine's reactivity, imparting distinct physicochemical properties.

Synthesis

The synthesis of 1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane can be achieved through halogenation reactions involving fluorinated and iodinated precursors. Specific methods include:

  • Halogen Exchange Reactions: Utilizing trifluorinated propane derivatives as starting materials and introducing iodine via electrophilic substitution.

  • Radical Halogenation: Employing free radicals to selectively iodinate a trifluoromethyl-substituted propane backbone.

These processes require controlled conditions to ensure selectivity and yield optimization.

Applications

1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane has potential applications in various fields due to its unique structure:

  • Organic Synthesis:

    • Used as a precursor in the formation of more complex organofluorine or halogenated compounds.

    • Its electrophilic iodine atom enables participation in coupling reactions such as Suzuki or Heck reactions.

  • Medicinal Chemistry:

    • Halogenated compounds often exhibit enhanced bioavailability and metabolic stability.

    • Research suggests that fluorinated and iodinated molecules may interact with biological targets like enzymes or receptors due to their electrophilic nature.

  • Material Science:

    • Potential use in developing fluorinated polymers or materials with specialized thermal or chemical resistance properties.

Structural Comparisons

To better understand its uniqueness, here is a comparison with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Iodo-2,2-dimethylpropaneC5H11IContains only one iodine atom; lacks fluorination.
1,1-Difluoro-3-iodopropaneC5H8F2ITwo fluorine atoms; different reactivity profile.
1-Bromo-2,2-dimethylpropaneC5H11BrBromine instead of iodine; less polarizable halogen.
1-TrifluoromethylpropaneC4H9F3Lacks iodine; focuses on trifluoromethyl group effects.

Research Directions

Studies on 1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane have focused on:

  • Reactivity Studies:

    • Investigating interactions with biological targets such as enzymes.

    • Exploring its use as an intermediate in pharmaceutical synthesis.

  • Mechanistic Insights:

    • The role of halogens in modulating chemical reactivity.

    • Understanding how trifluoromethyl groups influence electron density within molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator